N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-20(17-13-22-24(23-17)15-6-2-1-3-7-15)21-10-4-5-11-26-16-8-9-18-19(12-16)28-14-27-18/h1-3,6-9,12-13H,10-11,14H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYPLJPGUSODPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then coupled with a but-2-yn-1-yl group through a series of reactions. The final step involves the formation of the 1,2,3-triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis.
A study demonstrated that triazole derivatives could effectively inhibit the proliferation of colon carcinoma cells with IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines . This suggests that this compound may possess similar or enhanced activity against cancer cells.
Anti-inflammatory Properties
The sulfonamide component of similar compounds is often associated with anti-inflammatory effects. Research has indicated that compounds containing the benzo[d][1,3]dioxole unit can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Case Study 1: Anticancer Screening
In a recent study focusing on triazole derivatives' efficacy against cancer cells, several compounds were synthesized and screened for their activity against human breast and colon cancer cell lines. Among these compounds, those structurally related to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-y-l)-2-pheny-ltriazole exhibited promising results with significant inhibition rates .
Case Study 2: Inflammation Pathway Modulation
Another study evaluated the anti-inflammatory potential of triazole derivatives in vitro and in vivo models. The results indicated that these compounds could significantly reduce inflammation markers and improve outcomes in animal models of inflammatory diseases .
Mechanism of Action
The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The 1,2,3-triazole ring can also play a role in binding to specific proteins, influencing cellular processes.
Comparison with Similar Compounds
Structural Implications :
- The triazole core in the target compound may enhance metabolic stability compared to the thiazole in compounds 35 and 43, as triazoles are less prone to oxidative degradation .
- The trifluoromethoxy group in compound 35 enhances lipophilicity and membrane permeability, while the thiophene in compound 43 offers π-stacking capabilities, which are absent in the target compound .
Research Findings and Implications
While pharmacological data for the target compound are unavailable, insights from analogs suggest:
- Thiazole-based analogs (35, 43) exhibit moderate bioactivity in preliminary screens, with compound 35 showing enhanced stability due to the trifluoromethoxy group .
- The absence of electron-withdrawing groups (e.g., trifluoromethoxy) in the target compound may reduce its metabolic resistance but improve solubility.
- Future studies should prioritize crystallographic analysis (e.g., using SHELX software ) to resolve the target compound’s 3D conformation and validate its binding mode.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features:
- Benzo[d][1,3]dioxole moiety : Known for enhancing biological interactions due to its electron-rich nature.
- But-2-yn-1-yl linker : Provides flexibility and spatial orientation for interaction with molecular targets.
- Triazole ring : Associated with various biological activities including anti-cancer and anti-inflammatory effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown significant inhibition of enzymes involved in inflammation and cancer progression, suggesting that this compound may also act as an inhibitor in these pathways .
- Receptor Interaction : The structural components may allow the compound to bind to specific receptors or enzymes, modulating their activity and influencing cellular processes such as signal transduction and gene expression.
- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against various cancer cell lines, with varying degrees of effectiveness depending on the specific cell type .
Anticancer Activity
Research indicates that triazole derivatives exhibit notable anticancer properties. For example:
- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds significantly reduce cell viability in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Properties
Compounds similar to this compound have been reported to:
Study 1: Triazole Derivatives as Antitumor Agents
A recent study evaluated a series of triazole derivatives for their anticancer activity. The results indicated that compounds with similar structures to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-pheny–2H-triazole exhibited significant cytotoxic effects against solid tumor cell lines .
Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the anti-inflammatory effects of triazole-based compounds. The study found that these compounds could effectively inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators in macrophage models .
Comparative Biological Activity Table
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling reactions between intermediates such as benzo[d][1,3]dioxol-5-ol derivatives and alkyne-containing triazole precursors. A general procedure includes:
Alkyne functionalization : Reacting 4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-amine with activated carbonyl groups (e.g., acyl chlorides) under reflux conditions in anhydrous solvents like acetonitrile .
Triazole formation : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core.
Optimization Strategies :
-
Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
-
Catalyst loading : Adjust Cu(I) catalyst concentrations (0.1–1.0 mol%) to balance reaction rate and byproduct formation.
-
Temperature control : Maintain 60–80°C during coupling to enhance reactivity without decomposition .
- Data Reference :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile/DMF | ±15% efficiency |
| Catalyst (CuI) | 0.5 mol% | Max yield ~75% |
| Reaction Time | 12–24 hours | Critical for completion |
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
-
1H/13C-NMR : Key for confirming regiochemistry of the triazole ring and substituent positions. For example, the benzo[d][1,3]dioxol group shows characteristic singlet peaks at δ 5.9–6.1 ppm (1H-NMR) and 100–110 ppm (13C-NMR) .
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FTIR : Validate carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and triazole C-N bonds (~1450 cm⁻¹).
-
HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (Mobile phase: MeCN/H2O + 0.1% TFA) .
- Example Data :
| Compound Derivative | Melting Point (°C) | Rf (Hex/EtOAc 70:30) |
|---|---|---|
| Analog 3e () | 170–173 | 0.14 |
| Analog 3h () | 209–210 | 0.15 |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
-
Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO <0.1%).
-
Dose-Response Analysis : Perform IC50/EC50 curves with at least 8 concentration points to minimize variability.
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Theoretical Alignment : Link results to mechanistic frameworks (e.g., kinase inhibition vs. epigenetic modulation) to contextualize outliers .
- Case Study :
If contradictory cytotoxicity data arise, cross-validate using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3). Reference CRDC classifications (e.g., RDF2050108) for process control best practices .
- Case Study :
Q. What computational approaches predict binding affinity with biological targets?
- Methodological Answer :
-
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, EGFR). Validate with free-energy perturbation (FEP) calculations.
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QSAR Modeling : Employ descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to correlate structure-activity trends.
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MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
- Validation Metrics :
| Method | RMSD Threshold | Binding Energy (kcal/mol) |
|---|---|---|
| Docking | ≤2.0 Å | ≤-8.0 |
| MD Simulation | ≤3.0 Å | Consistent over time |
Q. How can impurity profiles be systematically analyzed during scale-up synthesis?
- Methodological Answer :
-
HPLC-MS/MS : Identify byproducts (e.g., dealkylated or oxidized derivatives) using high-resolution mass spectrometry.
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SPE Purification : Apply solid-phase extraction with silica gel or ion-exchange resins to isolate impurities.
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DoE (Design of Experiments) : Optimize reaction parameters (e.g., stoichiometry, temperature) using factorial designs to minimize side reactions .
- Example Workflow :
Synthesis : Scale to 10 mmol using CRDC RDF2050107 powder technology guidelines.
Analysis : Compare impurity % between batches via UPLC-UV (λ = 254 nm).
Troubleshooting : Adjust azide precursor purity to <98% if dimerization is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
